

# trilostane elimination half-life liver metabolism

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## Compound Focus: Trilostane

CAS No.: 13647-35-3

Cat. No.: S548868

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## Pharmacokinetic Data Summary

Parameter	Value	Context / Notes
Elimination Half-life (Parent Drug)	1.2 hours [1]	In humans; blood levels cleared in 6-8 hours [1].
Elimination Half-life (Active Metabolite)	1.2 hours (17-ketotrilostane) [1]	Metabolite has a similar half-life to the parent compound [1].
Metabolism Site	Liver [1] [2] [3]	Undergoes hepatic metabolism [1].
Primary Metabolite	17-ketotrilostane [1] [4]	This conversion is reversible [1] [4].
Metabolite Activity	More active than parent compound [1]	17-ketotrilostane is a more potent inhibitor of 3 $\beta$ -HSD [1].
Metabolite PK	Circulates at 3-fold higher levels than trilostane [1]	Higher exposure to the active metabolite is expected [1].
Excretion	Renal (metabolites) [1] [4]	Drug and metabolites recovered in urine within 24-48 hours [4].

## Experimental Protocols & Methodologies

The pharmacokinetic data for **trilostane**, particularly in the provided sources, were primarily established through studies in humans and other animals before its use in veterinary medicine.

### Human Pharmacokinetic Study Protocol

The key data on half-life and metabolism comes from earlier human studies [1] [4].

- **Objective:** To characterize the absorption, metabolism, and elimination of orally administered **trilostane** in human patients.
- **Methodology:**
  - **Dosing:** **Trilostane** was administered orally to human subjects [1].
  - **Blood Sampling:** Serial blood samples were collected at predetermined time points after administration to measure the plasma concentrations of **trilostane** and its major metabolite, 17-ketotrilostane [1] [4].
  - **Analysis:** Drug and metabolite levels were quantified, likely using chromatographic methods. The half-life was determined from the elimination phase of the concentration-time curve [1].
  - **Excretion:** Urine (and in some studies, bile) was collected over 24-48 hours to measure the recovery of the drug and its metabolites [1] [4].
- **Key Findings:**
  - Rapid elimination of both **trilostane** and 17-ketotrilostane, with half-lives of approximately 1.2 hours [1].
  - Near-complete recovery of the drug and metabolites within 24-48 hours via renal and biliary pathways [4].
  - Reversible metabolism between **trilostane** and 17-ketotrilostane [1] [4].

### Veterinary Monitoring Protocol (ACTH Stimulation Test)

While not a discovery-phase protocol, the ACTH stimulation test is the standard method used in veterinary medicine to monitor the biochemical efficacy of **trilostane**, which reflects its metabolic activity [5] [6]. This is highly relevant for applied researchers.

- **Objective:** To assess the functional inhibition of adrenal steroidogenesis (specifically cortisol production) in dogs treated with **trilostane**.
- **Methodology:**

- **Preparation:** The test is performed 4-6 hours after the oral administration of **trilostane**, coinciding with its peak plasma concentration [5] [6].
- **Baseline Sample:** A pre-ACTH blood sample is collected to measure the baseline cortisol level [6].
- **ACTH Administration:** Synthetic ACTH (e.g., cosyntropin) is administered intravenously at a dose of 5 µg/kg or 1 µg/kg [5] [6].
- **Post-ACTH Sample:** A second blood sample is collected 1 hour after ACTH administration to measure the stimulated cortisol level [6].
- **Analysis:** Cortisol levels are measured using immunoassays. The post-ACTH cortisol value is used to gauge the degree of enzyme inhibition and guide dosing [5] [6].

## Metabolic Pathway Visualization

The following diagram illustrates the key metabolic pathway of **trilostane**, based on the data from the search results.



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***Trilostane** is metabolized in the liver to its active form, 17-ketotrilostane, which is then excreted by the kidneys.*

## Key Takeaways for Researchers

- **Short Half-life Dictates Dosing:** The short half-life of ~1.2 hours supports current clinical practices of once or twice-daily dosing in veterinary medicine to maintain effective enzyme inhibition [1] [7].
- **Active Metabolite is Crucial:** The major metabolite, 17-ketotrilostane, is more potent and achieves higher systemic exposure than the parent drug. This must be considered in pharmacokinetic-pharmacodynamic (PK-PD) models [1].
- **Monitoring Reflects Net Effect:** The standard ACTH stimulation test used in veterinary clinics measures the net functional outcome of **trilostane** and its active metabolite on the adrenal gland, which is a practical application of its pharmacokinetic and pharmacodynamic properties [5] [6].

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## References

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